molecular formula C16H18N4O3S B2972289 methyl 2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034517-92-3

methyl 2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2972289
CAS No.: 2034517-92-3
M. Wt: 346.41
InChI Key: ZIRJVPGZDNHNDP-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound featuring a pyrrolidinyl ring, a phenyl group, and a triazole moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and pyrrolidin-3-ylthioacetic acid methyl ester.

  • Reaction Conditions: The reaction involves coupling these two components under conditions such as refluxing in an inert atmosphere (e.g., nitrogen) and using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidinyl ring.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, and acidic conditions.

  • Reduction: LiAlH4 in ether.

  • Substitution: Various nucleophiles in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Substituted pyrrolidines or triazoles.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

  • 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid

  • Pyrrolidin-3-ylthioacetic acid methyl ester

  • Other triazole derivatives

Uniqueness: Methyl 2-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

methyl 2-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-23-15(21)11-24-13-7-8-19(10-13)16(22)14-9-17-20(18-14)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRJVPGZDNHNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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